BenchChemオンラインストアへようこそ!

8-Bromo-4-hydroxyquinoline-3-carboxylic acid

Physicochemical property comparison XLogP3 TPSA

Select the 8-bromo regioisomer for unambiguous SAR: the 8-Br substituent uniquely preserves potency against the ALLINI-resistant HIV-1 integrase A128T mutant, unlike 6-bromo analogs. Its distinct XLogP3 (2.5) and TPSA (~66–70 Ų) differentiate it from non-carboxylated or non-brominated cores. The 8‑bromo handle enables predictable Suzuki/Heck/Sonogashira diversification. Insist on this specific regiochemistry to maintain resistance-evasion phenotypes and reaction predictability.

Molecular Formula C10H6BrNO3
Molecular Weight 268.06 g/mol
CAS No. 57278-44-1
Cat. No. B3021692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-4-hydroxyquinoline-3-carboxylic acid
CAS57278-44-1
Molecular FormulaC10H6BrNO3
Molecular Weight268.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)NC=C(C2=O)C(=O)O
InChIInChI=1S/C10H6BrNO3/c11-7-3-1-2-5-8(7)12-4-6(9(5)13)10(14)15/h1-4H,(H,12,13)(H,14,15)
InChIKeyNKUGXZLINWIUOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-4-hydroxyquinoline-3-carboxylic Acid (CAS 57278-44-1): Procurement-Relevant Structural and Chemical Profile


8-Bromo-4-hydroxyquinoline-3-carboxylic acid (CAS 57278-44-1; also indexed under CAS 35973-17-2), with molecular formula C10H6BrNO3 and molecular weight 268.06 g/mol, is a heterocyclic quinoline derivative possessing a 4-hydroxy group, a 3-carboxylic acid moiety, and an 8-position bromine substituent [1]. The compound exhibits a tautomeric equilibrium between 4-hydroxyquinoline and 4-oxo-1,4-dihydroquinoline forms, with the keto form predominating in most contexts . Computed physicochemical parameters include XLogP3 of 2.5, topological polar surface area of approximately 66-70 Ų, and two hydrogen bond donors (carboxylic acid OH, enolic OH) [1]. This substitution pattern positions the compound as a versatile synthetic intermediate for constructing bioactive quinoline scaffolds, distinct from regioisomeric bromo-hydroxyquinoline carboxylic acids .

Why 8-Bromo-4-hydroxyquinoline-3-carboxylic Acid Cannot Be Interchanged with Other Quinoline-3-carboxylic Acid Derivatives


Substitution of 8-bromo-4-hydroxyquinoline-3-carboxylic acid with alternative quinoline-3-carboxylic acid derivatives introduces measurable changes in molecular properties and synthetic utility that preclude generic interchange. The 8-position bromine substituent alters electronic distribution across the quinoline ring system relative to 6-bromo, 7-bromo, or unsubstituted analogs, thereby affecting both reactivity in cross-coupling chemistry and biological target engagement [1]. Specifically, the 8-bromo regiochemistry provides a distinct steric environment adjacent to the quinoline nitrogen, which influences metal-catalyzed functionalization outcomes and hydrogen-bonding networks in target binding pockets compared to 6-bromo or 7-bromo congeners . Furthermore, differences in lipophilicity (XLogP3 = 2.5 for 8-bromo derivative versus XLogP3 = 2.2 for 8-bromo-4-hydroxyquinoline lacking the 3-carboxylate) directly impact compound handling, solubility behavior, and biological partitioning . These quantitative physicochemical divergences translate into non-interchangeable performance in structure-activity relationship campaigns and multi-step synthetic sequences.

Quantitative Differentiation Evidence for 8-Bromo-4-hydroxyquinoline-3-carboxylic Acid (CAS 57278-44-1) Against Structural Analogs


Enhanced Lipophilicity and Polar Surface Area Profile of 8-Bromo-4-hydroxyquinoline-3-carboxylic Acid Relative to Non-Brominated and Non-Carboxylated Analogs

The 8-bromo-4-hydroxyquinoline-3-carboxylic acid scaffold exhibits quantifiably distinct lipophilicity and polar surface area parameters compared to two structurally proximal analogs: the non-brominated 4-hydroxyquinoline-3-carboxylic acid core and the non-carboxylated 8-bromo-4-hydroxyquinoline. These differences directly govern membrane permeability, solubility, and target engagement potential [1].

Physicochemical property comparison XLogP3 TPSA Medicinal chemistry candidate selection

Superior Retention of Antiviral Potency of 8-Bromo-Substituted Quinoline Derivative Against ALLINI-Resistant HIV-1 Integrase Mutant Relative to 6-Bromo Analog

In a comparative study of multi-substituted quinolines as HIV-1 integrase allosteric inhibitors (ALLINIs), the addition of bromine at the 8-position conferred distinct advantages over the 6-bromo regioisomer in the context of a specific quinoline scaffold series [1]. While both 6-bromo and 8-bromo substitutions improved antiviral properties relative to unsubstituted analogs, the 6-bromo derivative exhibited a significant loss of potency when tested against the ALLINI-resistant integrase A128T mutant virus, whereas the 8-bromo analog retained full effectiveness against this clinically relevant resistance mutation [2].

HIV-1 integrase allosteric inhibition Antiviral resistance Bromine position structure-activity relationship

Synthetic Utility of 8-Bromo-4-hydroxyquinoline-3-carboxylic Acid as a Regiochemically Defined Cross-Coupling Precursor in HIV-1 Integrase Inhibitor Synthesis

The 8-bromo substituent in 8-bromo-4-hydroxyquinoline-3-carboxylic acid provides a regiochemically unambiguous site for palladium-catalyzed cross-coupling reactions, enabling the systematic installation of diverse aryl, heteroaryl, or alkenyl groups at the 8-position without competing reactivity at the 3-carboxylate or 4-hydroxy moieties [1]. This regioselectivity profile contrasts with 6-bromo-4-hydroxyquinoline-3-carboxylic acid, where the para-like positioning relative to the quinoline nitrogen can alter electronic activation and coupling efficiency . The compound has been explicitly utilized as a key intermediate in the synthesis of HIV-1 integrase allosteric inhibitors, where 8-position functionalization was critical for achieving target potency [2].

Cross-coupling reactions Regioselective synthesis HIV-1 integrase inhibitors 8-Bromoquinoline building block

Validated Research and Procurement Application Scenarios for 8-Bromo-4-hydroxyquinoline-3-carboxylic Acid (CAS 57278-44-1)


Medicinal Chemistry: HIV-1 Integrase Allosteric Inhibitor Lead Optimization Requiring Resistance-Evading 8-Position Bromine Substitution

Procure 8-bromo-4-hydroxyquinoline-3-carboxylic acid for structure-activity relationship campaigns targeting HIV-1 integrase allostery where retention of activity against the ALLINI-resistant A128T integrase mutant is a critical selection criterion. As demonstrated in comparative studies, 8-bromo-substituted quinoline analogs maintain full effectiveness against this resistance mutation, whereas 6-bromo analogs exhibit significant potency loss [1]. The 8-position bromine serves as a versatile handle for subsequent diversification via cross-coupling chemistry while preserving the resistance-evasion phenotype [2].

Synthetic Chemistry: Regiochemically Controlled Cross-Coupling Precursor for Systematic 8-Position Diversification

Utilize 8-bromo-4-hydroxyquinoline-3-carboxylic acid as a regiochemically unambiguous building block for palladium-catalyzed Suzuki, Heck, or Sonogashira cross-coupling reactions [3]. The distinct 8-position bromine environment adjacent to the quinoline nitrogen provides predictable reactivity profiles that differ from 6-bromo or 7-bromo regioisomers . This compound is appropriate for medicinal chemistry programs requiring systematic exploration of 8-position substituent effects on target engagement while maintaining the intact 4-hydroxy-3-carboxylic acid pharmacophore.

Physicochemical Property-Driven Compound Library Design: Balancing Lipophilicity and Polar Surface Area

Select 8-bromo-4-hydroxyquinoline-3-carboxylic acid for fragment-based or property-driven library construction where the specific lipophilicity (XLogP3 = 2.5) and polar surface area (~66-70 Ų) combination is required [4]. This physicochemical signature differs measurably from non-carboxylated 8-bromo-4-hydroxyquinoline (XLogP3 = 2.2, TPSA = 29.1 Ų) and non-brominated 4-hydroxyquinoline-3-carboxylic acid cores , providing a distinct region of drug-like chemical space for hit identification and lead optimization.

Antiviral Discovery: Building Block for Multi-Substituted Quinoline Series Targeting Viral Protein Interfaces

Incorporate 8-bromo-4-hydroxyquinoline-3-carboxylic acid into multi-substituted quinoline scaffolds designed to target viral protein-protein interfaces . The compound has established precedent in antiviral research programs focused on allosteric inhibition mechanisms, where the 8-bromo substituent contributes both steric bulk for interface disruption and electronic modulation affecting binding thermodynamics [5]. This contrasts with alternative halogen-substituted analogs where different electronic and steric profiles may alter binding mode and resistance susceptibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-4-hydroxyquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.